molecular formula C9H11FO B1342064 1-Fluoro-2-isopropoxybenzene CAS No. 1160293-58-2

1-Fluoro-2-isopropoxybenzene

Cat. No.: B1342064
CAS No.: 1160293-58-2
M. Wt: 154.18 g/mol
InChI Key: KMDIOSJJYCFHRM-UHFFFAOYSA-N
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Description

1-Fluoro-2-isopropoxybenzene is an important chemical compound with the molecular formula C9H11FO and a molecular weight of 154.18 g/mol. This compound has gained significant attention in scientific research and industry due to its versatile applications and unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-isopropoxybenzene can be synthesized through various methods. One common approach involves the electrophilic aromatic substitution reaction, where an electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced organic synthesis techniques, including the Suzuki–Miyaura coupling reaction. This method employs organoboron reagents and palladium catalysts to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-isopropoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding phenolic derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed:

    Oxidation: Phenolic derivatives.

    Reduction: Hydrocarbon derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-Fluoro-2-isopropoxybenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands.

    Biology: Employed in the development of fluorophore-based probes for biological imaging.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-isopropoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-Fluoro-2-isopropoxybenzene can be compared with other similar compounds, such as:

    1-Bromo-4-fluoro-2-isopropoxybenzene: This compound has a similar structure but contains a bromine atom instead of a fluorine atom.

    1-Fluoro-2-methoxybenzene: This compound has a methoxy group instead of an isopropoxy group, leading to different chemical and physical properties.

Uniqueness: this compound is unique due to its specific combination of a fluorine atom and an isopropoxy group, which imparts distinct reactivity and properties compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 1-Fluoro-2-isopropoxybenzene?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 2-fluorophenol with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) could yield the target compound. Characterization via NMR (¹H/¹³C) and GC-MS is critical to confirm purity and structure. Ensure inert atmosphere conditions to prevent side reactions, and monitor reaction progress using TLC . Safety protocols, including fume hood use and protective gloves, must be followed due to the reactivity of halogenated intermediates .

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Key safety measures include:

  • Engineering Controls: Use local exhaust ventilation and closed systems to minimize vapor exposure .
  • PPE: Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Respiratory protection (e.g., vapor respirators) may be required for prolonged handling .
  • Storage: Store in a cool, dry place away from oxidizing agents. Use secondary containment to prevent leaks .
  • Waste Disposal: Segregate halogenated waste and comply with federal/state regulations for incineration or chemical treatment .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR Spectroscopy: Analyze ¹H and ¹³C spectra to confirm substituent positions (e.g., fluorine’s deshielding effect on adjacent protons) .
  • GC-MS: Compare retention times and mass fragmentation patterns with authentic standards .
  • Elemental Analysis: Validate empirical formula accuracy, especially for novel derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Contradictions (e.g., unexpected coupling constants in NMR) require:

  • Comparative Analysis: Replicate experiments under controlled conditions (e.g., solvent, temperature) to isolate variables .
  • Computational Modeling: Use DFT calculations to predict spectroscopic behavior and cross-validate experimental data .
  • Multi-Technique Validation: Supplement NMR/GC-MS with X-ray crystallography or IR spectroscopy to confirm structural hypotheses .

Q. What frameworks guide experimental design for studying this compound’s reactivity?

Methodological Answer: Apply research question frameworks to structure hypotheses:

  • PICO Framework:
    • Population: Reaction substrates (e.g., aryl halides).
    • Intervention: Reaction conditions (e.g., catalysts, solvents).
    • Comparison: Baseline reactivity without fluorine/isopropoxy groups.
    • Outcome: Yield, selectivity, or mechanistic insights .
  • FINER Criteria: Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, investigate fluorine’s electron-withdrawing effects on reaction kinetics .

Q. How do electronic effects of the fluorine substituent influence cross-coupling reactions involving this compound?

Methodological Answer: Fluorine’s strong electron-withdrawing nature alters reaction pathways:

  • Mechanistic Studies: Use Hammett plots to correlate substituent effects with reaction rates. Monitor intermediates via in-situ IR or MS .
  • Catalytic Optimization: Screen Pd/Xantphos catalysts to enhance coupling efficiency with electron-deficient substrates .
  • Solvent Effects: Compare polar aprotic (e.g., DMF) vs. non-polar solvents to modulate reaction selectivity .

Q. What strategies optimize the stability of this compound in long-term storage?

Methodological Answer:

  • Degradation Analysis: Conduct accelerated stability studies (e.g., 40°C/75% RH) and monitor decomposition via HPLC .
  • Additive Stabilization: Incorporate radical scavengers (e.g., BHT) to prevent oxidative degradation .
  • Packaging: Use amber glass vials with PTFE-lined caps to minimize light/moisture exposure .

Q. Methodological Guidance for Data Analysis

Q. How should researchers analyze conflicting data on the biological activity of this compound derivatives?

Methodological Answer:

  • Meta-Analysis: Systematically compare published datasets to identify outliers or methodological discrepancies (e.g., cell line variability) .
  • Dose-Response Curves: Re-evaluate IC₅₀ values under standardized assay conditions .
  • Statistical Tools: Apply ANOVA or Bayesian models to quantify uncertainty and refine hypotheses .

Properties

IUPAC Name

1-fluoro-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDIOSJJYCFHRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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